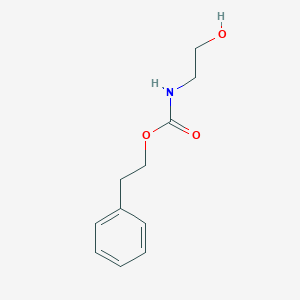
2-phenylethyl N-(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenylethyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-phenylethyl N-(2-hydroxyethyl)carbamate can be synthesized through the esterification of (2-Hydroxyethyl)carbamic acid with 2-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-phenylethyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Major Products Formed
Hydrolysis: (2-Hydroxyethyl)carbamic acid and 2-phenylethanol.
Reduction: (2-Hydroxyethyl)carbamic acid and 2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-phenylethyl N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-phenylethyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release (2-Hydroxyethyl)carbamic acid and 2-phenylethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another ester with similar structural features but different functional groups.
Methyl carbamate: A simpler ester with a similar carbamate group.
Phenyl carbamate: An ester with a phenyl group similar to 2-phenylethyl N-(2-hydroxyethyl)carbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
30751-01-0 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-phenylethyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c13-8-7-12-11(14)15-9-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,12,14) |
Clave InChI |
IHUPYFYJVPGKDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC(=O)NCCO |
SMILES canónico |
C1=CC=C(C=C1)CCOC(=O)NCCO |
Sinónimos |
N-(2-hydroxyethyl)-2-phenylethyl carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
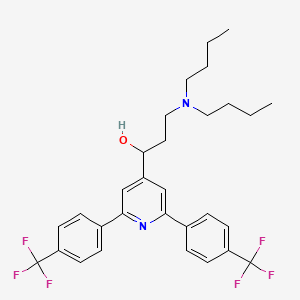
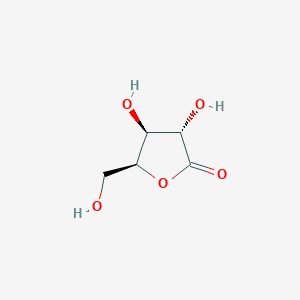
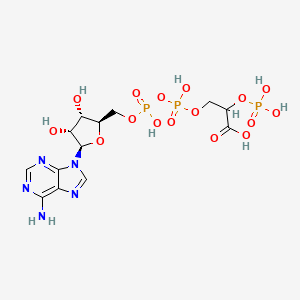
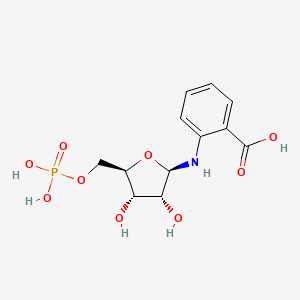
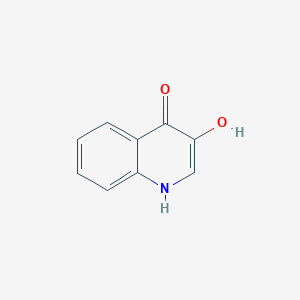
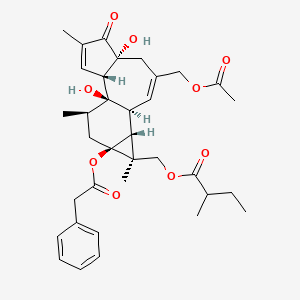
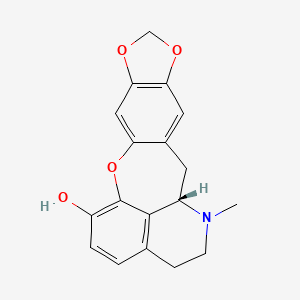
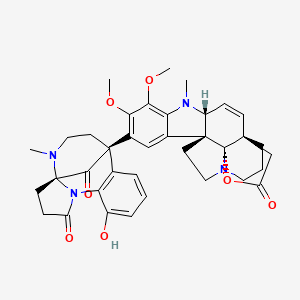
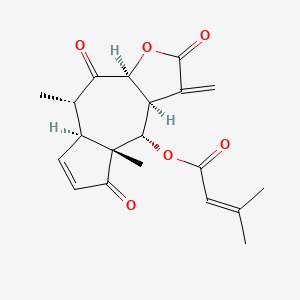
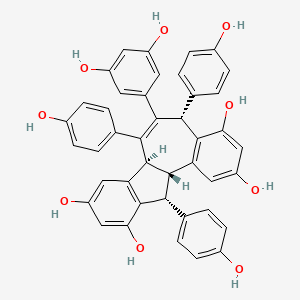
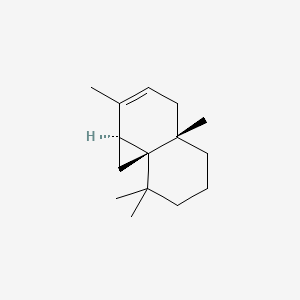
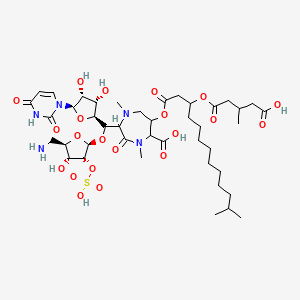
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
